molecular formula C10H11BO6 B071123 (3,5-Bis(methoxycarbonyl)phenyl)boronic acid CAS No. 177735-55-6

(3,5-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No. B071123
CAS RN: 177735-55-6
M. Wt: 238 g/mol
InChI Key: WEJWFDLAZSVCJK-UHFFFAOYSA-N
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Description

“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO6 . It is a solid substance at room temperature . This compound is used in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is represented by the InChI code 1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 . This indicates that the molecule consists of a phenyl ring substituted at the 3 and 5 positions with methoxycarbonyl groups and a boronic acid group .


Chemical Reactions Analysis

“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is employed in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” has a molecular weight of 238.00 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 238.0648682 g/mol . The topological polar surface area of the compound is 93.1 Ų .

Scientific Research Applications

Catalyst in Organic Synthesis

This compound can act as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various chemical processes.

Ligand in Chemical Reactions

“3,5-Bis(methoxycarbonyl)phenylboronic acid” can also serve as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This property is useful in many areas of chemistry, including materials science and medicinal chemistry.

Substrate in Chemical Reactions

As a substrate, this compound can undergo chemical reactions to form new products . This property is particularly useful in synthetic chemistry, where it can be used to create a wide range of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. This is a key reaction in organic chemistry, used in the synthesis of many pharmaceuticals and fine chemicals.

Stille Cross-Coupling Reactions

“3,5-Bis(methoxycarbonyl)phenylboronic acid” is also used in Stille cross-coupling reactions . These reactions are used to form carbon-carbon bonds between an organotin compound and an organic halide in the presence of a palladium catalyst.

Synthesis of 3,4-Disubstituted Coumarins

This compound is employed in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions . Coumarins are a type of aromatic organic chemical compound, which have a wide range of applications, including in the production of certain types of dyes and as precursors to various pharmaceuticals.

Safety And Hazards

“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[3,5-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWFDLAZSVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598385
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Bis(methoxycarbonyl)phenyl)boronic acid

CAS RN

177735-55-6
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methoxycarbonyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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